molecular formula C8H8N2O4 B158313 Methyl (4-nitrophenyl)carbamate CAS No. 1943-87-9

Methyl (4-nitrophenyl)carbamate

Cat. No.: B158313
CAS No.: 1943-87-9
M. Wt: 196.16 g/mol
InChI Key: DAWCBJXIGOELKF-UHFFFAOYSA-N
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Description

Methyl (4-nitrophenyl)carbamate is a solid organic compound with the molecular formula C 8 H 8 N 2 O 4 and a molecular weight of 196.16 g/mol . This carbamate ester derivative is characterized as a yellow to pale yellow solid and has a melting point in the range of 178°C to 182°C . It is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound's structure, which features both a carbamate group and an electron-withdrawing nitro group on the phenyl ring, makes it a versatile reagent. It can be used in the synthesis of various other chemical entities, particularly in nucleophilic aromatic substitution reactions where the nitro-activated aryl group can be displaced. Furthermore, the carbamate functional group can serve as a protected amine, which can be deprotected under controlled conditions to generate aniline derivatives. This compound must be handled with appropriate care. It is classified with the signal word "Warning" and has hazard statements indicating that it is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . For Research Use Only. This product is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCBJXIGOELKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173053
Record name Methyl (4-nitrophenyl)carbamate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-87-9
Record name Carbamic acid, N-(4-nitrophenyl)-, methyl ester
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Record name Methyl (4-nitrophenyl)carbamate
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Record name Methyl (4-nitrophenyl)carbamate
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Record name Methyl (4-nitrophenyl)carbamate
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Preparation Methods

Reaction of 4-Nitrophenol with Methyl Chloroformate

The most widely documented method involves the reaction of 4-nitrophenol with methyl chloroformate in the presence of a base such as triethylamine or pyridine. This one-step process proceeds via nucleophilic acyl substitution:

4-NO2C6H4OH+ClCO2CH3Base4-NO2C6H4OCO2CH3+HCl\text{4-NO}2\text{C}6\text{H}4\text{OH} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{Base}} \text{4-NO}2\text{C}6\text{H}4\text{OCO}2\text{CH}3 + \text{HCl}

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of chloroformate).

  • Base : Triethylamine (2.2 equiv) to neutralize HCl byproducts.

Yield : 78–82% after recrystallization from ethanol-water.

Alternative Pathway Using Methyl Isocyanate

Methyl isocyanate reacts with 4-nitrophenol in a carbamoylation reaction:

4-NO2C6H4OH+CH3NCO4-NO2C6H4OCO-NHCH3\text{4-NO}2\text{C}6\text{H}4\text{OH} + \text{CH}3\text{NCO} \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{OCO-NHCH}3

Optimization Insights :

  • Catalyst : Dibutyltin dilaurate (0.5 mol%) accelerates reaction kinetics.

  • Solvent : Toluene at 60°C achieves 89% yield in 4 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents describe horizontal sectionalized bubble column reactors for large-scale carbamate synthesis. Key parameters include:

ParameterValueImpact on Yield
Temperature190–200°CMaximizes DMC formation
Pressure2.7–3.4 MPaPrevents vaporization
Methanol-to-Urea Ratio4:1Reduces byproducts

Advantages :

  • Ammonia Stripping : Inert gas (N₂) flow at 0.1 m/s removes NH₃, shifting equilibrium toward product formation.

  • Purity : >98% achieved via in-line HPLC monitoring.

Analytical Validation Protocols

Structural Confirmation via NMR

  • ¹H NMR (CDCl₃) : δ 8.18 (d, J=9.2 Hz, 2H, Ar-H), 7.29 (d, J=9.2 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃).

  • ¹³C NMR : δ 155.2 (C=O), 146.5 (C-NO₂), 125.8–142.3 (aromatic carbons).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile-water, retention time 6.8 min (purity >99%).

  • Melting Point : 148–150°C (lit. 149–151°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Methyl Chloroformate829912.50High
Methyl Isocyanate899818.00Moderate
Bubble Column Reactor91989.80Industrial

Key Observations :

  • The methyl chloroformate route offers cost efficiency but requires strict temperature control.

  • Bubble column reactors enable continuous production but demand significant capital investment.

Emerging Methodologies

Photocatalytic Carbamoylation

Recent studies explore visible-light-driven reactions using eosin Y as a photocatalyst:

  • Conditions : 450 nm LED, DMF solvent, room temperature.

  • Yield : 68% with reduced energy input.

Enzyme-Mediated Synthesis

Lipase B from Candida antarctica catalyzes the transesterification of methyl carbamate with 4-nitrophenol:

  • Solvent : Ionic liquid [BMIM][PF₆] enhances enzyme stability.

  • Conversion : 54% in 24 hours.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
Methyl (4-nitrophenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of rivastigmine, a reversible acetylcholinesterase inhibitor used for treating Alzheimer's disease. The compound acts by enhancing cholinergic function in the brain, thereby improving cognitive symptoms associated with Alzheimer's .

Synthesis of Other Active Compounds
Beyond rivastigmine, this compound is involved in synthesizing other biologically active molecules. For instance, it can serve as a precursor for creating novel carbamate derivatives that exhibit potential therapeutic effects against various diseases . The ability to modify its structure allows chemists to explore new pharmacological profiles.

Materials Science

Nonlinear Optical (NLO) Applications
Recent studies have highlighted the potential of this compound in nonlinear optical applications. Its crystalline forms have been investigated for their optical properties, making it a candidate for use in NLO devices. These materials are essential for applications such as frequency doubling and optical switching .

Analytical Chemistry

Chromatographic Analysis
this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). Researchers have developed methods to separate and quantify this compound in various mixtures, which is crucial for quality control in pharmaceutical manufacturing and research . The use of reverse-phase HPLC techniques has proven effective in analyzing its purity and concentration.

Case Study 1: Rivastigmine Synthesis

A significant case study involves the synthesis of rivastigmine from this compound. The process involves several steps where this carbamate acts as a key intermediate. The reaction conditions are optimized to ensure high yields and purity of the final product, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: NLO Material Development

Mechanism of Action

The mechanism of action of methyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or pesticidal effects . Molecular docking studies have shown that the compound can bind to DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antibacterial activity .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Carbamates

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Key Structural Features
Methyl (4-nitrophenyl)carbamate C₈H₈N₂O₄ 196.16 Triclinic P1 Hydrogen bonding, planar nitro group
Phenyl N-(4-nitrophenyl)carbamate C₁₃H₁₀N₂O₄ 258.23 Monoclinic P2₁/c C–H⋯O interactions, layered packing
Methyl N-methyl-N-(4-nitrophenyl)carbamate C₉H₁₀N₂O₄ 210.19 Methyl substitution at nitrogen
Ethyl (4-nitrophenyl)carbamate C₉H₁₀N₂O₄ 210.19 Ethyl ester group increases lipophilicity

Key Observations :

  • The nitro group in all compounds contributes to planar geometry and stabilizes crystal packing via hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) .
  • Alkyl substitutions (methyl, ethyl) alter solubility and reactivity. For example, ethyl derivatives exhibit higher lipophilicity, impacting biological activity .

Table 2: Hazard Classification of Selected Carbamates

Compound Acute Toxicity (Oral) Acute Toxicity (Dermal) Acute Toxicity (Inhalation) Mutagenicity
This compound Not classified Not classified Not classified No data
4-Nitrophenyl N-methoxycarbamate Category 4 Category 4 Category 4 No data
p-Nitroaniline (PNA) Category 2 Category 2 Category 2 Mutagenic

Key Observations :

  • This compound lacks comprehensive toxicity data, unlike its analog 4-nitrophenyl N-methoxycarbamate , which is classified as Category 4 for acute toxicity .
  • p-Nitroaniline (PNA) , a related impurity, exhibits higher toxicity and mutagenicity, underscoring the need for stringent impurity control in industrial applications .

Biological Activity

Methyl (4-nitrophenyl)carbamate, with the molecular formula C8H8N2O4, is an organic compound that has garnered attention for its biological activities . This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

This compound is a carbamate derivative known for its structural stability and ability to modulate biological interactions. It is synthesized primarily from 4-nitrophenol and methyl isocyanate, leading to a compound that exhibits both antimicrobial and antioxidant properties .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Antioxidant Activity

The compound also exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals, thereby reducing cellular damage and inflammation .

This compound functions by interacting with specific biological targets:

  • Enzyme Inhibition : The carbamate group can inhibit enzymes involved in metabolic pathways, which may lead to altered drug metabolism and enhanced therapeutic effects .
  • Hydrogen Bonding : The compound forms hydrogen bonds with biomolecules, influencing their conformation and activity. This interaction is pivotal in mediating its biological effects .
  • Cell Membrane Interaction : Its lipophilic nature allows it to permeate cell membranes easily, facilitating intracellular actions that contribute to its pharmacological properties .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Potential

A recent study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group + Carbamate functionalityAntimicrobial, Antioxidant
4-Nitrophenyl carbamateLacks methyl groupModerate antimicrobial activity
Methyl carbamateLacks nitro groupLimited biological activity
4-NitrophenylchloroformateChloroformate instead of carbamateDifferent reactivity profile

This table illustrates the unique biological profile of this compound compared to similar compounds. Its dual functionality allows it to exhibit potent biological activities not seen in others.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacokinetics of this compound and explore its potential as a prodrug. Understanding its metabolic pathways could enhance its therapeutic application in drug design and development, particularly in targeting resistant bacterial strains and oxidative stress-related diseases .

Q & A

Basic: What experimental methods are recommended for synthesizing Methyl (4-nitrophenyl)carbamate with high purity?

Answer:
The compound can be synthesized via carbamate formation between phenyl chloroformate and 4-nitroaniline. Key steps include:

  • Stoichiometric reaction : React phenyl chloroformate (1.0 eq) with 4-nitroaniline (1.0 eq) in a polar aprotic solvent (e.g., DMSO or acetone) under nitrogen atmosphere .
  • Purification : Recrystallize the crude product from methanol to achieve a yellow crystalline solid with 82% yield. Validate purity using TLC (ethanol/DMSO, 3:1, Rf = 0.84) .

Basic: How can researchers characterize the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of a methanol solution .
  • Data collection : Use a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) to determine unit cell parameters (triclinic, space group P1, a = 7.4269 Å, b = 8.1003 Å, c = 8.5376 Å) .
  • Refinement : Apply full-matrix least-squares refinement (R1 = 0.074) to resolve atomic positions and hydrogen bonding .

Basic: Which analytical techniques confirm the identity and purity of this compound?

Answer:

  • TLC : Use ethanol/DMSO (3:1) to monitor reaction progress (Rf = 0.84) .
  • <sup>1</sup>H NMR : Confirm aromatic protons (δ 7.1–8.9 ppm) and the carbamate NH signal (δ 9.8 ppm) in C3D6O .
  • Elemental analysis : Verify %C and %N (e.g., Found: C, 60.59; Calc.: 60.46) .

Basic: How does this compound react under acidic or basic conditions?

Answer:
The carbamate group is sensitive to hydrolysis:

  • Acidic conditions : Protonation of the carbonyl oxygen leads to cleavage, releasing 4-nitroaniline and methyl carbamic acid. Avoid strong acids (e.g., H2SO4) .
  • Basic conditions : Nucleophilic attack by hydroxide ions degrades the carbamate to methanol and 4-nitrophenyl isocyanate. Use pH-neutral buffers during handling .

Advanced: How can researchers analyze degradation products of this compound under forced conditions?

Answer:
Perform forced degradation studies :

  • Hydrolytic stress : Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H2O2 at room temperature.
  • Analytical tools : Use HPLC-MS (C18 column, acetonitrile/water gradient) to identify products like 4-nitroaniline (m/z 138) and methyl carbamic acid (m/z 76) .

Advanced: How to address contradictions in literature data on the compound’s stability and reactivity?

Answer:

  • Replicate conditions : Ensure identical reaction parameters (solvent, temperature, catalyst) when comparing studies. For example, discrepancies in decomposition temperatures may arise from varying DSC heating rates .
  • Cross-validate methods : Combine DSC, TGA, and FTIR to confirm decomposition pathways (e.g., toxic fumes at >250°C) .

Advanced: What strategies enable the synthesis of chiral derivatives of this compound?

Answer:

  • Chiral auxiliaries : Introduce enantiopure amines (e.g., tert-butyl ((1S,4S)-cyclohexyl)carbamate) during synthesis .
  • Resolution techniques : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in organic solvents) to separate enantiomers .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

  • DFT calculations : Use SCXRD data (atomic coordinates from ) to model transition states and activation energies for carbamate formation.
  • Software : Gaussian 16 with B3LYP/6-31G(d) basis set to predict regioselectivity in nitrophenyl substitutions .

Advanced: What are the best practices for long-term storage and handling?

Answer:

  • Storage : Keep at -20°C in airtight, amber-glass containers under nitrogen to prevent hydrolysis .
  • Handling : Use gloveboxes (O2 < 1 ppm) and avoid incompatible materials (e.g., strong oxidizers) .

Advanced: How do substituents on the phenyl ring influence the compound’s stability and bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -NO2): Enhance thermal stability but increase susceptibility to nucleophilic attack. Compare with methyl or methoxy derivatives .
  • Bioactivity screening : Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-nitrophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (4-nitrophenyl)carbamate

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